molecular formula C21H26O7 B046503 (+)-8-Methoxyisolariciresinol CAS No. 136082-41-2

(+)-8-Methoxyisolariciresinol

Cat. No. B046503
M. Wt: 390.4 g/mol
InChI Key: ZPRAJLPWRSLALC-SUNYJGFJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (+)-8-Methoxyisolariciresinol often involves complex organic reactions designed to introduce specific functional groups or structural features. For example, the synthesis of microbial metabolites and related organic compounds often employs multi-step reactions that carefully control the introduction of methoxy groups and other substituents to achieve the desired molecular architecture (Nozawa et al., 1980). These processes highlight the intricacies involved in assembling complex molecules with precise structural requirements.

Molecular Structure Analysis

Molecular structure analysis of compounds like (+)-8-Methoxyisolariciresinol involves detailed studies using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations. For instance, studies on similar molecules have utilized X-ray measurements, NMR spectra, and theoretical calculations to understand their molecular structure and protonation trends (Dyablo et al., 2016). These analyses reveal how specific substituents influence molecular geometry, electron distribution, and reactivity.

Chemical Reactions and Properties

The chemical reactivity of compounds containing methoxy groups and other specific functionalities is influenced by their molecular structure. For example, the presence of a methoxy group can affect the outcome of photoaddition reactions, as seen in studies of methoxypsoralens and their interactions with nucleic acids (Kanne, Rapoport, & Hearst, 1984). These findings demonstrate how subtle changes in molecular structure can significantly impact chemical behavior and reaction pathways.

Scientific Research Applications

  • Anti-glycation Properties : (+) 5′Methoxyisolariciresinol, found in Duranta repens, shows potential anti-glycation properties, which may help prevent diabetic complications (Shankaraiah et al., 2013).

  • Antiviral Efficiency : 8-methoxypsoralen (8-MOP) is effective in inhibiting the colony-forming ability of monkey kidney cells and herpes simplex virus production (Coppey et al., 1979).

  • Tyrosinase Inhibitory Activity : A new lignan, (+)-(8S,8′S)-5′-methoxy-4,4′-di-O-methylsecoisolariciresinol, demonstrates strong tyrosinase inhibitory activity, beneficial for applications in cosmetic and dermatological treatments (Nguyen et al., 2021).

  • Enhancing UV Tolerance : Oral intake of 8-methoxypsoralen before UV exposure increases skin tolerance to ultraviolet radiation and promotes melanin pigmentation, suggesting its use in dermatological therapies (Imbrie et al., 1959).

  • Mycobacterium Tuberculosis Treatment : A C-8 methoxyl fluoroquinolone is notably more effective in killing Mycobacterium tuberculosis than ciprofloxacin, enhancing the action of fluoroquinolones against both susceptible and resistant strains (Zhao et al., 1999).

  • Virus Inactivation : 8-methoxypsoralen inactivates murine cytomegalovirus and Sindbis virus in the presence of UVA, offering potential in antiviral therapies (Hudson et al., 1985).

  • Source Identification : (+)-8-methoxyisolariciresinol was isolated from the fruits of Illicium simonsii Maxim, known for its sesquiterpenoids and lignans, indicating its natural source and potential for extraction (Zhang et al., 2019).

  • Phototherapy Applications : 8-MOP, when taken orally before exposure to sunlight, can be used in the treatment of psoriasis, demonstrating its therapeutic potential in phototherapy (Parrish et al., 1974).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, and determining the precautions that need to be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new reactions that could be developed, new applications for the compound, or ways to improve its synthesis.


I hope this general information is helpful. For specific information on “(+)-8-Methoxyisolariciresinol”, I would recommend consulting scientific literature or databases. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following all safety protocols.


properties

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRAJLPWRSLALC-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-8-Methoxyisolariciresinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DY Zhang, XX Wang, PY Zhuang, YJ Feng… - … Systematics and Ecology, 2019 - Elsevier
Twenty-two known compounds were isolated from the 95% alcohol extract of the fruits of Illicium simonsii Maxim, including seven sesquiterpenoids (16–22) and fifteen lignans (1–15). In …
Number of citations: 6 www.sciencedirect.com
Z Zhang, D Guo, C Li, J Zheng, K Koike… - Zhongguo Zhong yao …, 1999 - europepmc.org
Objective To determine the contents of four lignan glycosides in the root of Gaultheria yunnanensis, namely, D1: gaultheroside A, D2:(-)-8'-methoxyisolariciresinol-2a-O-beta-D-…
Number of citations: 1 europepmc.org
D Rajasekhar, GV Subbaraju… - Journal of Asian Natural …, 2000 - Taylor & Francis
… , seven known lignans, namely, justicidin E (7), helioxanthin (8), justicidin A (9), medioresinol dimethyl ether (10), medioresinol (11), lariciresinol (12) and 8-methoxyisolariciresinol (13) …
Number of citations: 9 www.tandfonline.com
KH Kim, E Moon, SY Kim, SU Choi, KR Lee - Food and Chemical …, 2012 - Elsevier
… , the absolute configuration of 1 was determined to be 7′S,8R,8′R, which was also supported by enzymatic hydrolysis of 1 affording the aglycone, (+)-8-methoxyisolariciresinol. The …
Number of citations: 62 www.sciencedirect.com
T Morikawa, A Kishi, Y Pongpiriyadacha… - Journal of natural …, 2003 - ACS Publications
Three new friedelane-type triterpenes named salasones A (1), B (2), and C (3), a new norfriedelane-type triterpene, salaquinone A (4), and a new acylated eudesmane-type …
Number of citations: 134 pubs.acs.org
R Emmanuel, S Palanisamy, SM Chen… - Materials Science and …, 2015 - Elsevier
Abstract Development of biologically inspired green synthesis of silver nanoparticles is evolving into an important branch of nano-biotechnology. In the present investigation, we report …
Number of citations: 140 www.sciencedirect.com
A Kishi, T Morikawa, H Matsuda… - Chemical and …, 2003 - jstage.jst.go.jp
… tingenine B (19, 8.5mM), and regeol A (20, 10mM); xanthone: mangiferin (23, 5.9mM); lignans: ()-lyoniresinol (24, 6.6mM), ()-isolariciresinol (25, 12mM), and ()-8-methoxyisolariciresinol …
Number of citations: 78 www.jstage.jst.go.jp
SM Patil, PR Kshirsagar - … Compounds in Underutilized Fruits and Nuts, 2020 - Springer
Different plant parts and water extracts of Salacia have extensively been consumed in many Asian countries as a food supplement to prevent obesity and diabetes. Studies suggest that …
Number of citations: 2 link.springer.com
GV Subbaraju, KKK Kumar, BL Raju… - Journal of natural …, 1991 - ACS Publications
… (3), ( + )-lariciresinol (3), (+ )-isolariciresinol (1,3), and (+ )-8-methoxyisolariciresinol (3), a new … (+ )-8-Methoxyisolariciresinol.—(+)-8-Methoxyisolariciresinol (0.5 g) was obtained as …
Number of citations: 38 pubs.acs.org
D Wang - 2016 - scholars.hkbu.edu.hk
Until now, emerging viral diseases have been posing ongoing threats to the global public health. Among the notorious viruses, the HIV that causes the AIDS has been spreading …
Number of citations: 2 scholars.hkbu.edu.hk

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